molecular formula C35H36N2O3 B12755136 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethylhexylamino)-2'-(methylphenylamino)- CAS No. 70516-54-0

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethylhexylamino)-2'-(methylphenylamino)-

Cat. No.: B12755136
CAS No.: 70516-54-0
M. Wt: 532.7 g/mol
InChI Key: SPKPDXRAYFSQOX-UHFFFAOYSA-N
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Description

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)-: is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- involves multiple steps, typically starting with the preparation of the isobenzofuran and xanthene moieties. These intermediates are then subjected to spirocyclization reactions under controlled conditions to form the spiro structure. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled temperatures and pressures, with solvents such as dichloromethane or ethanol being commonly used. Catalysts like palladium or platinum may also be employed to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology

In biological research, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its interactions with biological molecules could lead to the development of new drugs for various diseases .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant colors make it suitable for use in textiles, plastics, and other materials.

Mechanism of Action

The mechanism by which Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, its fluorescent properties are due to the excitation of electrons within the molecule, which then emit light as they return to their ground state.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[isobenzofuran-1(3H),9’-(9H)xanthene]-6-carboxamide, N-(6-aminohexyl)-3’,6’-dihydroxy-3-oxo-
  • Spiro[isobenzofuran-1(3H),9’-(9H)xanthene]-6-carboxylic acid, 3’,6’-diamino-3-oxo-

Uniqueness

What sets Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylhexylamino)-2’-(methylphenylamino)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability.

Properties

CAS No.

70516-54-0

Molecular Formula

C35H36N2O3

Molecular Weight

532.7 g/mol

IUPAC Name

6'-[ethyl(hexyl)amino]-2'-(N-methylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C35H36N2O3/c1-4-6-7-13-22-37(5-2)27-18-20-30-33(24-27)39-32-21-19-26(36(3)25-14-9-8-10-15-25)23-31(32)35(30)29-17-12-11-16-28(29)34(38)40-35/h8-12,14-21,23-24H,4-7,13,22H2,1-3H3

InChI Key

SPKPDXRAYFSQOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(C)C6=CC=CC=C6

Origin of Product

United States

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